Cas no 69907-27-3 (1-(2-Bromophenyl)-1H-pyrrole)

1-(2-Bromophenyl)-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 1-(2-Bromophenyl)-1H-pyrrole
- 1-(2-bromophenyl)pyrrole
- 1H-Pyrrole,1-(2-bromophenyl)-
- (2-bromophenyl)pyrrole
- 1-(2-bromo-phenyl)-1H-pyrrole
- 1-(2-bromophenyl)-pyrrole
- 1-(2-Bromphenyl)pyrrol
- 10(2'-bromophenyl)pyrrole
- 2-(1H-Pyrrol-1-yl)bromobenzene
- J-502956
- A866717
- SCHEMBL407577
- 1-(2-Bromophenyl)-1H-pyrrole, AldrichCPR
- ZB1728
- E85566
- 69907-27-3
- FT-0680252
- CS-0192280
- SB62960
- 2Y-0825
- MFCD02665226
- DTXSID50383774
- AKOS000126852
- BBL022305
- STK895532
-
- MDL: MFCD02665226
- インチ: InChI=1S/C10H8BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H
- InChIKey: GFZKXLBCEOLJJH-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)Br)N2C=CC=C2
計算された属性
- 精确分子量: 220.98400
- 同位素质量: 220.984012
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.9
- XLogP3: 3
じっけんとくせい
- 密度みつど: 1.38
- Boiling Point: 110 °C
- フラッシュポイント: 131.5°C
- Refractive Index: 1.605
- PSA: 4.93000
- LogP: 3.23980
1-(2-Bromophenyl)-1H-pyrrole Security Information
- 危害声明: Harmful
- HazardClass:IRRITANT
1-(2-Bromophenyl)-1H-pyrrole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(2-Bromophenyl)-1H-pyrrole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 2Y-0825-25G |
1-(2-bromophenyl)-1H-pyrrole |
69907-27-3 | >97% | 25g |
£968.00 | 2023-09-09 | |
Key Organics Ltd | 2Y-0825-1MG |
1-(2-bromophenyl)-1H-pyrrole |
69907-27-3 | >97% | 1mg |
£37.00 | 2023-09-09 | |
Key Organics Ltd | 2Y-0825-5MG |
1-(2-bromophenyl)-1H-pyrrole |
69907-27-3 | >97% | 5mg |
£46.00 | 2023-09-09 | |
Key Organics Ltd | 2Y-0825-0.5G |
1-(2-bromophenyl)-1H-pyrrole |
69907-27-3 | >97% | 0.5g |
£55.00 | 2023-09-09 | |
TRC | B292200-1g |
1-(2-Bromophenyl)-1H-pyrrole |
69907-27-3 | 1g |
$ 160.00 | 2022-06-07 | ||
Apollo Scientific | OR1421-5g |
1-(2-Bromophenyl)-1H-pyrrole |
69907-27-3 | 97+% | 5g |
£139.00 | 2025-02-19 | |
Apollo Scientific | OR1421-10g |
1-(2-Bromophenyl)-1H-pyrrole |
69907-27-3 | 10g |
£375.00 | 2023-09-02 | ||
abcr | AB224627-25 g |
1-(2-Bromophenyl)-1H-pyrrole; 95% |
69907-27-3 | 25g |
€1,010.70 | 2022-06-11 | ||
abcr | AB224627-250 mg |
1-(2-Bromophenyl)-1H-pyrrole, 95%; . |
69907-27-3 | 95% | 250mg |
€102.70 | 2023-04-27 | |
Key Organics Ltd | 2Y-0825-5G |
1-(2-bromophenyl)-1H-pyrrole |
69907-27-3 | >97% | 5g |
£264.00 | 2023-09-09 |
1-(2-Bromophenyl)-1H-pyrrole 関連文献
-
Yogesh G. Shelke,Pankaj E. Hande,Santosh J. Gharpure Org. Biomol. Chem. 2021 19 7544
-
Kelu Yan,Daoshan Yang,Wei Wei,Shenglei Lu,Guoqing Li,Caixia Zhao,Qingyun Zhang,Hua Wang Org. Chem. Front. 2016 3 66
-
Amrita Das,Indrajit Ghosh,Burkhard K?nig Chem. Commun. 2016 52 8695
1-(2-Bromophenyl)-1H-pyrroleに関する追加情報
Introduction to 1-(2-Bromophenyl)-1H-pyrrole (CAS No: 69907-27-3)
1-(2-Bromophenyl)-1H-pyrrole, identified by its Chemical Abstracts Service (CAS) number 69907-27-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine substituent at the 2-position of the phenyl ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for synthetic chemistry and drug discovery.
The structural motif of 1-(2-Bromophenyl)-1H-pyrrole combines the electron-deficient nature of the pyrrole ring with the electrophilic capability of the brominated phenyl group. This dual functionality allows for diverse chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings, which are pivotal in modern medicinal chemistry. The compound’s versatility has been leveraged in the development of novel therapeutic agents targeting various biological pathways.
In recent years, 1-(2-Bromophenyl)-1H-pyrrole has been extensively studied for its potential applications in medicinal chemistry. One of the most compelling areas of research involves its role as a key intermediate in the synthesis of bioactive molecules. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer progression, such as tyrosine kinases and proteases. The bromine atom at the 2-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores while maintaining structural integrity.
Moreover, 1-(2-Bromophenyl)-1H-pyrrole has found utility in the development of small-molecule probes for biochemical studies. Researchers have utilized this scaffold to design tools that can interact with specific protein targets, facilitating high-throughput screening and mechanistic investigations. The pyrrole ring’s ability to participate in hydrogen bonding and π-stacking interactions further enhances its suitability for designing molecules with high binding affinity and selectivity.
Recent advances in computational chemistry have also highlighted the importance of 1-(2-Bromophenyl)-1H-pyrrole as a virtual scaffold for drug design. Molecular modeling studies have demonstrated that modifications at the 2-position of the phenyl ring can fine-tune electronic properties, influencing binding modes and pharmacological activity. These insights have guided synthetic efforts toward optimizing lead compounds for clinical development.
The pharmaceutical industry has taken note of these developments, with several companies incorporating derivatives of 1-(2-Bromophenyl)-1H-pyrrole into their pipeline programs. Early-stage clinical trials have shown promising results for certain analogs, particularly those targeting neurological disorders and inflammatory conditions. The compound’s ability to modulate key signaling pathways while exhibiting favorable pharmacokinetic profiles makes it an attractive candidate for further investigation.
Beyond its pharmaceutical applications, 1-(2-Bromophenyl)-1H-pyrrole has been explored in materials science. Its conjugated system and aromaticity make it a candidate for organic electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. While this area is still in its nascent stages, preliminary studies suggest that functionalized derivatives could exhibit enhanced charge transport properties.
The synthesis of 1-(2-Bromophenyl)-1H-pyrrole typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include bromination of an appropriately substituted phenylpyrrole derivative followed by purification via column chromatography or recrystallization techniques. Advances in green chemistry have also led to the development of more sustainable synthetic methodologies, reducing waste and improving yields.
In conclusion, 1-(2-Bromophenyl)-1H-pyrrole (CAS No: 69907-27-3) represents a versatile and promising compound with broad applications across pharmaceuticals, biochemical research, and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike. As research continues to uncover new derivatives and applications, this compound is poised to remain at the forefront of innovation in chemical biology and drug discovery.
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